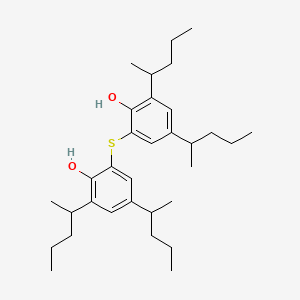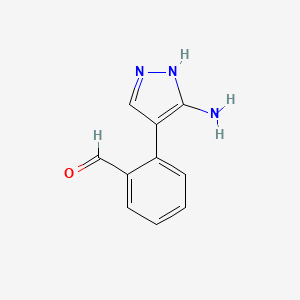
2-(5-amino-1H-pyrazol-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-amino-1H-pyrazol-4-yl)phenylMethanone is a compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry . The structure consists of a pyrazole ring substituted with an amino group and a phenylmethanone moiety, making it a versatile building block for various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-pyrazol-4-yl)phenylMethanone typically involves the reaction of phenylhydrazine with benzoylacetone under reflux conditions in ethanol . This method allows for the formation of the pyrazole ring through a cyclization reaction. Another approach involves the use of p-toluenesulfonic acid as a catalyst in a one-pot multi-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-amino-1H-pyrazol-4-yl)phenylMethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Bromine (Br2), chlorine (Cl2).
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(5-amino-1H-pyrazol-4-yl)phenylMethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-amino-1H-pyrazol-4-yl)phenylMethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling and inflammation . This inhibition can interfere with the lysosomal degradation pathway of autophagy and regulate the endocytosis of membrane receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-furyl)methanone
Uniqueness
(5-amino-1H-pyrazol-4-yl)phenylMethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
2-(5-amino-1H-pyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c11-10-9(5-12-13-10)8-4-2-1-3-7(8)6-14/h1-6H,(H3,11,12,13) |
Clé InChI |
QTYARKWPOJNJST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=C(NN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13772316.png)
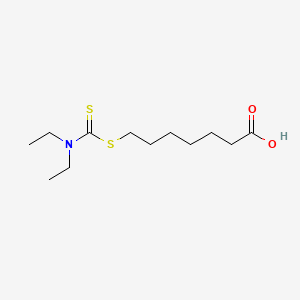
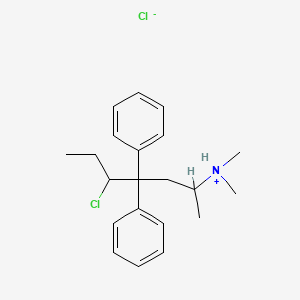

![7-Bromo-12-naphthalen-2-ylbenzo[a]anthracene](/img/structure/B13772325.png)
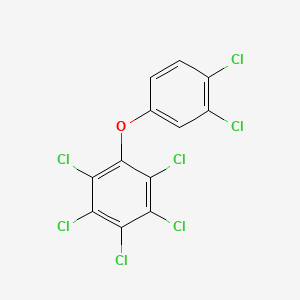
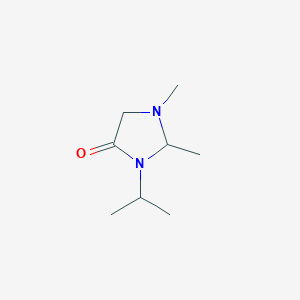
![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)
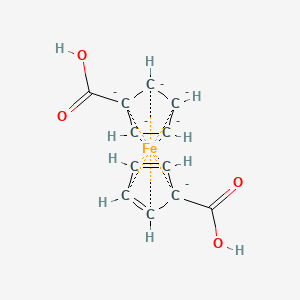
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
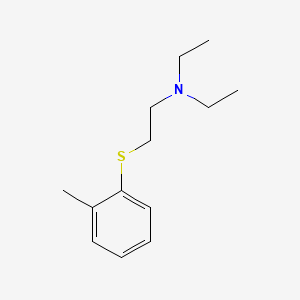
![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)
